(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone
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Overview
Description
(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone is a heterocyclic compound that features a unique fusion of triazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its role as an inhibitor of various enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone: This compound shares a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a fused triazole ring, known for its diverse pharmacological activities.
Uniqueness
(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-p-tolyl-methanone is unique due to its specific fusion of triazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. Its eco-friendly synthesis and potential for various applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C14H11N3OS |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H11N3OS/c1-10-5-7-11(8-6-10)13(18)17-14(19)15-12-4-2-3-9-16(12)17/h2-9H,1H3 |
InChI Key |
WQLGFULGXTXOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=CC=C3 |
Origin of Product |
United States |
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